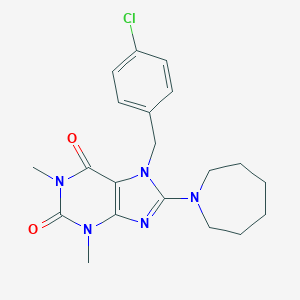
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. The anti-inflammatory and analgesic properties of the compound are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been shown to exhibit a range of other biochemical and physiological effects. It has been found to possess potent antioxidant activity, which may help to protect cells from oxidative damage. It may also have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity against a range of cancer cell lines at relatively low concentrations. Additionally, its simple synthesis method and high purity make it a cost-effective and efficient compound to work with. However, one of the limitations of using the compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of novel analogs with improved solubility and bioavailability. Another potential direction is the investigation of the compound's potential as a chemosensitizer, which could enhance the efficacy of existing chemotherapy drugs. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to explore its potential applications in the treatment of a range of diseases, including cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves the reaction of 4-chlorobenzylamine with 1,3-dimethyl-2-thioxoimidazolidin-4-one in the presence of sodium hydride. The resulting product is then treated with 1,6-hexanediamine to obtain this compound. The synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propiedades
IUPAC Name |
8-(azepan-1-yl)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-7-9-15(21)10-8-14)19(22-17)25-11-5-3-4-6-12-25/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLTTSGWZLCND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B415728.png)
![2,4-Ditert-butyl-6-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]phenyl acetate](/img/structure/B415732.png)
![2',6,6',8-tetratert-butyl-2-(4-nitrophenyl)-3,4-dihydro-1'-oxospiro[2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadien]](/img/structure/B415733.png)
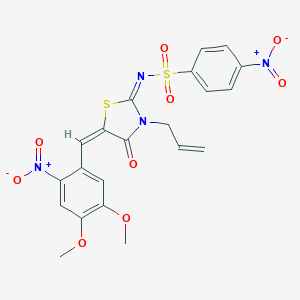

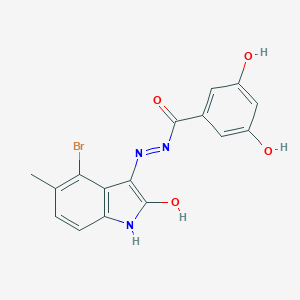
![2-{[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415741.png)

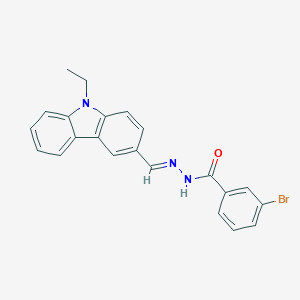
![5-(4-Bromobenzylidene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415745.png)

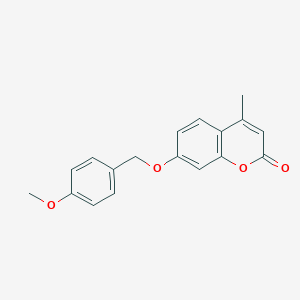
![N-(2-furylmethylene)-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]amine](/img/structure/B415750.png)
![3-(4-Morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B415753.png)